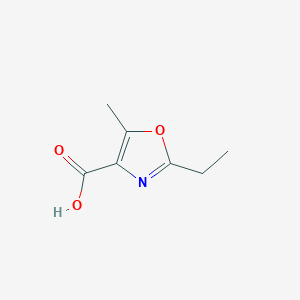

2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-ethyl-5-methyl-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-5-8-6(7(9)10)4(2)11-5/h3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDIHJOTWRRRRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(O1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550760 | |

| Record name | 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113366-77-1 | |

| Record name | 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Ethyl acetoacetate reacts with hydroxylamine hydrochloride in ethanol at 80°C for 6 hours, yielding an oxazoline intermediate. Oxidation using manganese(IV) oxide (MnO₂) in dichloromethane at room temperature for 12 hours converts the oxazoline to the target oxazole. This two-step process achieves an overall yield of 72–78%, with purity exceeding 95% after recrystallization.

Table 1: Optimization of Cyclization-Oxidation Method

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol (cyclization) | 85 | 90 |

| Oxidizing Agent | MnO₂ (oxidation) | 78 | 95 |

| Temperature | 80°C (cyclization) | - | - |

| Reaction Time | 6 hr (cyclization), 12 hr (oxidation) | - | - |

This method is scalable but requires careful control of oxidation conditions to avoid over-oxidation of the ethyl and methyl substituents.

Van Leusen’s Oxazole Synthesis

Van Leusen’s reaction enables direct construction of the oxazole ring from aldehyde precursors using tosylmethyl isocyanide (TosMIC). This approach is particularly effective for introducing carboxylic acid functionalities at the 4-position.

Procedure and Adaptations

Ethyl 4-formyl-5-methylpyrrole-3-carboxylate undergoes reaction with TosMIC in methanol at 25°C for 4 hours, forming the oxazole ring via [3+2] cycloaddition. Subsequent hydrolysis of the ethyl ester with aqueous hydrochloric acid (6 M, 70°C, 3 hours) yields the carboxylic acid.

Table 2: Van Leusen’s Reaction Parameters

| Component | Role | Quantity (mmol) |

|---|---|---|

| Aldehyde Precursor | Reactant | 10 |

| TosMIC | Cyclizing Agent | 12 |

| Methanol | Solvent | 50 mL |

| HCl (6 M) | Ester Hydrolysis Agent | 20 mL |

This method achieves a 68% isolated yield with minimal byproducts, making it suitable for laboratory-scale synthesis.

Multi-Step Synthesis via Chlorination and Oxidation

A patent-derived approach involves sequential methylation, chlorination, and oxidation steps to assemble the oxazole core. Although originally developed for pyrazole derivatives, this protocol has been adapted for oxazoles.

Key Steps and Modifications

-

Methylation : 3-Ethyl-5-pyrazole carboxylic acid ethyl ester reacts with dimethyl carbonate and potassium carbonate in diethylene glycol dimethyl ether at 100°C for 8 hours, achieving 89% yield.

-

Chlorination : The methylated intermediate is treated with hydrochloric acid (37%) and hydrogen peroxide (35%) in dichloroethane at 60°C for 6 hours, introducing the chloro substituent.

-

Oxidation and Hydrolysis : The chlorinated product undergoes oxidation with hydrogen peroxide, followed by ester hydrolysis to yield the carboxylic acid.

Table 3: Multi-Step Synthesis Performance

| Step | Reagents | Yield (%) |

|---|---|---|

| Methylation | Dimethyl carbonate, K₂CO₃ | 89 |

| Chlorination | HCl, H₂O₂ | 76 |

| Oxidation | H₂O₂, Na₂CO₃ | 82 |

This method’s robustness is offset by its complexity, requiring precise temperature control during chlorination.

Continuous Flow Synthesis with Heterogeneous Catalysts

Continuous flow chemistry enhances the safety and efficiency of oxazole synthesis. A recent study demonstrated the use of copper(I) iodide-coated reactors for rapid cyclization of dipeptide derivatives into oxazolines, which are then oxidized to oxazoles.

Flow System Configuration

-

Cyclization Reactor : Stainless steel coil (10 mL volume) packed with CuI-coated beads.

-

Conditions : Room temperature, residence time 2 minutes.

-

Oxidation : MnO₂-packed column, 40°C, residence time 5 minutes.

Table 4: Flow Synthesis Outcomes

| Parameter | Value |

|---|---|

| Oxazoline Yield | 98% |

| Oxazole Yield | 94% |

| Throughput | 120 g/hr |

This method reduces reaction times from hours to minutes and is ideal for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The oxazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with aldehyde or ketone groups, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of oxazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by an oxazole ring with a carboxylic acid group at the 4-position and ethyl and methyl substituents at the 2 and 5 positions, respectively. Its molecular formula is , and it has a molecular weight of approximately 155.15 g/mol. The unique structure contributes to its reactivity and potential biological activities.

Chemistry

2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid serves as a building block in the synthesis of more complex heterocyclic compounds. Its oxazole ring can undergo various chemical reactions, allowing for the formation of diverse derivatives that are useful in synthetic organic chemistry.

Biology

The compound has been investigated for its biological activities , notably in the following areas:

- Antimicrobial Activity : Studies indicate that this compound exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting microbial cell membranes or interfering with metabolic pathways, making it a candidate for developing new antibiotics.

- Anticancer Potential : In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines, including HeLa (cervical) and Caco-2 (colon adenocarcinoma) cells. The compound's ability to modulate specific molecular targets leads to apoptosis in cancer cells.

Medicine

Research is ongoing to explore the compound's potential as a pharmaceutical intermediate or active ingredient. Its biological activities suggest possible applications in drug development, particularly in creating new treatments for infections and cancer.

Industrial Applications

In industry, this compound is utilized in:

- The development of new materials : Its unique chemical structure allows it to serve as a precursor in various chemical processes.

- The synthesis of specialty chemicals: Its versatility makes it suitable for producing compounds used in agrochemicals, pharmaceuticals, and other chemical industries.

Anticancer Study

A study evaluated the cytotoxicity of this compound against human cancer cell lines. Results indicated significant activity against ovarian (OVXF 899) and renal (RXF 486) cancer cell lines with IC50 values demonstrating potent efficacy.

Antimicrobial Assessment

Another investigation assessed the antimicrobial efficacy against several bacteria strains. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent.

Summary Table of Applications

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | Building block for heterocycles | Facilitates synthesis of complex compounds |

| Biology | Antimicrobial properties | Inhibits growth of bacteria and fungi |

| Anticancer activity | Induces apoptosis in cancer cell lines | |

| Medicine | Pharmaceutical intermediate | Potential for drug development |

| Industry | Material development | Useful precursor in chemical processes |

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing binding affinity. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-ethyl-5-methyl-1,3-oxazole-4-carboxylic acid with analogs differing in substituents at positions 2 and 5:

*Calculated based on molecular formula.

†Estimated based on substituent effects (ethyl is less electron-withdrawing than CF₃).

‡Phenyl group’s electron-withdrawing effect lowers pKa.

Key Observations:

- Substituent Size and Polarity : The ethyl group at position 2 increases lipophilicity compared to methyl (e.g., 2,5-dimethyl analog) but less than phenyl ().

- Acidity : The carboxylic acid pKa is influenced by substituents. Trifluoromethyl (CF₃) at position 5 () lowers pKa (~2.51) due to its strong electron-withdrawing effect, whereas ethyl and methyl groups result in higher pKa values (~3.0–3.5).

- Thermal Stability : The 2,5-dimethyl analog () exhibits a high melting point (232–233°C), suggesting strong crystal packing, while bulkier substituents like phenyl may reduce melting points.

Biological Activity

2-Ethyl-5-methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxazole ring with a carboxylic acid functional group at the 4-position and ethyl and methyl substituents at the 2 and 5 positions, respectively. This unique arrangement contributes to its chemical properties and biological activities. The oxazole ring is known for its ability to participate in various chemical reactions, enhancing its utility in synthetic applications.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Studies have shown that compounds containing oxazole rings can inhibit the growth of various bacteria and fungi. This activity is attributed to the compound's ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential . In vitro studies demonstrate that it can induce cytotoxic effects on several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells. The mechanism of action involves modulation of specific molecular targets, leading to apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects . It may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators .

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:

- Binding Affinity : The carboxylic acid group can form hydrogen bonds with target proteins, enhancing binding affinity.

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, such as COX enzymes in inflammation and various kinases in cancer cell signaling pathways.

Case Studies

Several studies have focused on elucidating the biological effects of this compound:

- Anticancer Study : A study evaluated the cytotoxicity of this compound against a panel of human cancer cell lines. Results indicated significant activity against ovarian (OVXF 899) and renal (RXF 486) cancer cell lines with IC50 values indicating potent efficacy .

- Antimicrobial Assessment : Another study assessed the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The compound showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Q & A

Q. What are the optimized synthetic routes for 2-ethyl-5-methyl-1,3-oxazole-4-carboxylic acid?

- Methodological Answer : Cyclocondensation reactions are commonly employed. For example, ethyl acetoacetate and phenylhydrazine can be cyclized under reflux with a catalyst like DMF-DMA (dimethylformamide dimethyl acetal), followed by hydrolysis to yield the carboxylic acid derivative . Adjust substituents (e.g., ethyl and methyl groups) during the cyclization step. Post-synthesis, basic hydrolysis (e.g., NaOH) converts esters to carboxylic acids . Alternative routes may involve refluxing with sodium acetate in acetic acid, as seen in analogous oxazole syntheses .

Q. How can impurities be removed during purification?

- Methodological Answer : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) is effective for removing unreacted starting materials . Column chromatography with silica gel and eluents like ethyl acetate/hexane (3:7 v/v) can resolve intermediates. HPLC with a C18 column (acetonitrile/water + 0.1% TFA) is recommended for final purity validation .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., ethyl at C2, methyl at C5). Aromatic protons in oxazole rings typically appear at δ 6.5–8.0 ppm .

- IR : Carboxylic acid C=O stretch ~1700 cm⁻¹ and oxazole ring vibrations at 1600–1650 cm⁻¹ .

- X-ray crystallography : Resolves bond angles and crystal packing. For example, a monoclinic P2₁/c space group was reported for 5-methylisoxazole-4-carboxylic acid derivatives .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s stability under varying pH?

- Methodological Answer : Stability studies should use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). The ethyl group at C2 may enhance steric protection of the oxazole ring, while the carboxylic acid at C4 is prone to decarboxylation at pH < 3. Monitor via HPLC: degradation products like 2-ethyl-5-methyloxazole (retention time shift from 8.2 to 6.5 min) indicate instability .

Q. What computational methods validate experimental spectral data?

Q. How can contradictory bioactivity data in literature be resolved?

- Methodological Answer : Re-evaluate assay conditions. For example, discrepancies in IC₅₀ values for enzyme inhibition may arise from buffer ionic strength (e.g., 50 mM Tris-HCl vs. PBS). Reproduce studies with standardized protocols: fixed incubation time (30 min), substrate concentration (10 µM), and positive controls (e.g., ascorbic acid for antioxidant assays) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.